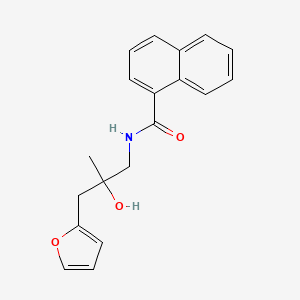
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans . Furan derivatives have been proven to be effective in various applications due to their diverse chemical properties .
Synthesis Analysis
Furan derivatives can be synthesized from furan-2-carboxylic acid hydrazide . For example, 5-furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H [1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide .
Molecular Structure Analysis
Furan is a five-membered aromatic heterocycle with one oxygen atom . The structure of furan derivatives can vary depending on the specific functional groups attached to the furan ring .
Chemical Reactions Analysis
Furan and its derivatives undergo various chemical reactions. For example, the reaction of urea and thiourea with furfural yields bisimines-1,3-bis[(E)-furan2-yl)methylene]urea, and 1,3-bis[(E)-furan-2-yl) methylene]thiourea respectively .
Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .
Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds with distinct mechanisms of action .
Antimicrobial Activity
The compound has shown good antimicrobial activity against yeast-like fungi Candida albicans at a concentration of 64 µg/mL . This suggests potential applications in the treatment of fungal infections.
Therapeutic Advantages
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . Some of the therapeutic advantages include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Synthesis of Novel Derivatives
The compound can be used in the synthesis of novel derivatives . For instance, the radical bromination of the methyl group of 36 with NBS/AIBN in CCl4 under reflux gave a brominated intermediate .
Spectral Characterizations
The compound has been used in spectral characterizations . UV-visible absorption spectra for the N-acylhydrazones indicated absorption within the 570-635 nm range .
Electrochemical Studies
The compound has been used in electrochemical studies . Cyclic voltammetry results demonstrated the capacity of the synthesized derivatives to undergo quasi-reversible oxidation and reduction processes on a platinum electrode .
Cytotoxic Effects
The compound has been found to have different cytotoxic effects toward lung carcinoma . This suggests potential applications in cancer treatment.
Drug Design and Development
The compound can be used in drug design and development . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-19(22,12-15-8-5-11-23-15)13-20-18(21)17-10-4-7-14-6-2-3-9-16(14)17/h2-11,22H,12-13H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEIQRJLMPCUOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

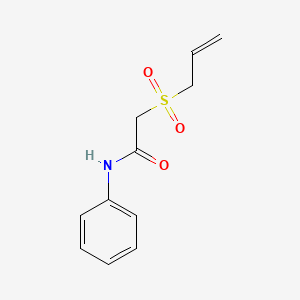
![[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2413088.png)

![3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2413092.png)

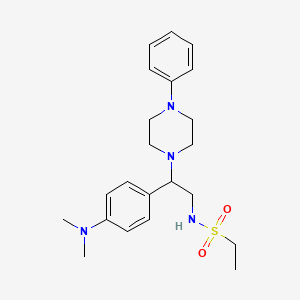

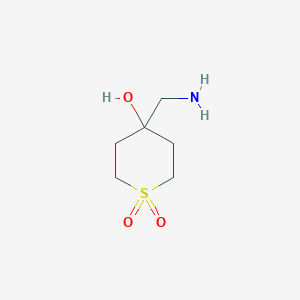
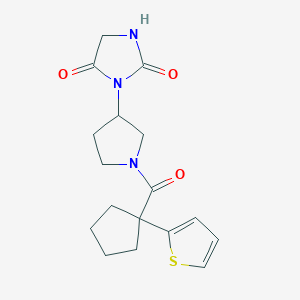
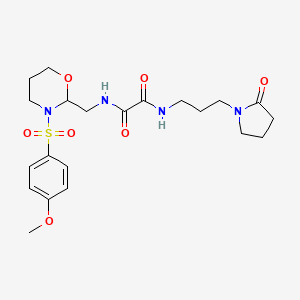
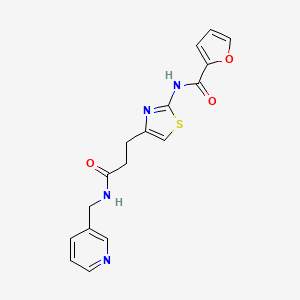

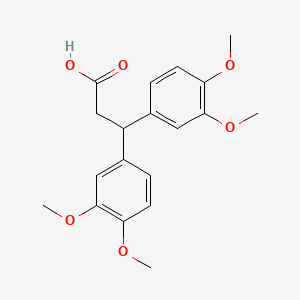
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2413108.png)